

"4-(1-(pyrrolidin-1-yl)ethyl)piperidine computational docking studies"

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Compound of Interest

Compound Name: 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

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An In-Depth Technical Guide to Computational Docking of **4-(1-(pyrrolidin-1-yl)ethyl)piperidine**

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Abstract

This technical guide provides a comprehensive, step-by-step workflow for conducting molecular docking studies on the small molecule **4-(1-(pyrrolidin-1-yl)ethyl)piperidine**. Recognizing the absence of a defined biological target for this specific ligand in public literature, this guide employs a scientifically justified surrogate target, the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), based on published activity for structurally related compounds[1]. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for ligand and protein preparation, docking simulation, and results analysis. The methodologies are grounded in established best practices to ensure scientific rigor and reproducibility[2][3].

Introduction to 4-(1-(pyrrolidin-1-yl)ethyl)piperidine and Molecular Docking

The piperidine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities[4][5][6]. The specific

compound, **4-(1-(pyrrolidin-1-yl)ethyl)piperidine** (PubChem CID: 24820550), is a small molecule featuring these key heterocyclic moieties[7]. While its direct biological activity is not extensively documented, structurally similar compounds incorporating a 4-(1-pyrrolidinyl)piperidine core have been identified as potent agonists for the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), a nuclear receptor implicated in metabolic diseases and atherosclerosis[1].

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein)[8][9][10]. This structure-based drug design approach is instrumental in screening virtual libraries, optimizing lead compounds, and elucidating mechanisms of action at a molecular level[11]. The fundamental principle involves two key components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding free energy of the generated poses[2][12].

Given the therapeutic interest in the 4-(1-pyrrolidinyl)piperidine scaffold for PPAR δ modulation, this guide will use human PPAR δ as a representative target to demonstrate a complete and scientifically rigorous docking workflow.

Prerequisites: Software and Data

This guide utilizes freely available and widely adopted academic software. Researchers should ensure the following are installed:

- UCSF ChimeraX: For molecular visualization and initial protein preparation.
- MGLTools/AutoDock Tools (ADT): For preparing protein (receptor) and ligand files into the required PDBQT format.
- Open Babel: A versatile chemical toolbox for converting file formats.
- AutoDock Vina: The molecular docking engine for performing the simulation.
- Ligand Structure: The 3D structure of **4-(1-(pyrrolidin-1-yl)ethyl)piperidine** can be obtained from the PubChem database (CID: 24820550)[7].

- **Protein Structure:** For this guide, we will use the crystal structure of the human PPAR δ ligand-binding domain. A suitable entry from the Protein Data Bank (PDB) is 3GZ9, which shows the receptor complexed with a potent agonist.

The Computational Docking Workflow

The docking process is a systematic procedure involving ligand preparation, receptor preparation, simulation, and analysis.

Detailed Protocol: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure with correct stereochemistry, add charges, and define rotatable bonds for flexible docking[13][14].

- **Obtain Ligand Structure:** Download the 3D conformer of **4-(1-(pyrrolidin-1-yl)ethyl)piperidine** in SDF format from PubChem[7].
- **File Format Conversion:** Use Open Babel to convert the SDF file to a PDB file. This is a common intermediate format.
- **Prepare PDBQT File using AutoDock Tools (ADT):** a. Launch ADT. b. Go to Ligand > Input > Open and select ligand.pdb. c. ADT will automatically add polar hydrogens and compute Gasteiger charges. Acknowledge any prompts. d. Go to Ligand > Torsion Tree > Detect Root. This defines the anchor point for rotation. e. Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. This file now contains the coordinate information, charge, and atom type definitions required by Vina.

Detailed Protocol: Target Protein Preparation

Protein preparation involves cleaning the PDB file of non-essential molecules, repairing structural defects, adding hydrogens, and assigning charges[3][15][16].

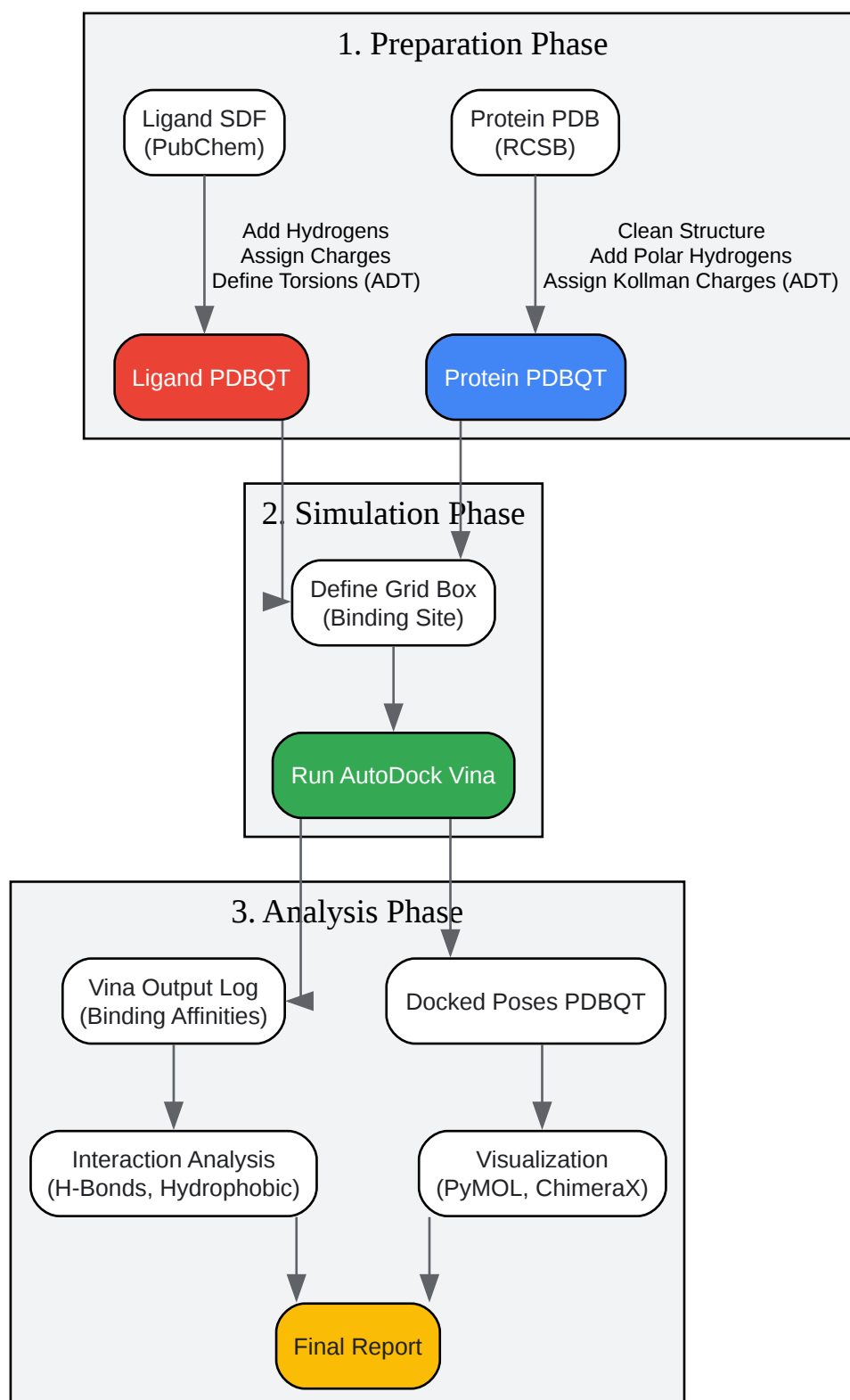
- **Download and Clean the PDB File:** a. Download the PDB file for 3GZ9 from the RCSB PDB database. b. Open 3GZ9.pdb in UCSF ChimeraX. c. Remove unwanted molecules. The PDB file contains water molecules, the co-crystallized ligand, and potentially other non-protein chains. These must be removed to prepare the receptor for docking[17]. In ADT, this can be

done via Edit > Delete Water and manually deleting the heteroatom (HETATM) records of the original ligand.

- Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to File > Read Molecule and open the cleaned PDB file. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK. Adding hydrogens is crucial for correct hydrogen bonding networks[16]. d. Go to Edit > Charges > Add Kollman Charges. These are standard charges used for proteins in the AutoDock suite. e. Go to Grid > Macromolecule > Choose. Select the protein to save it as the receptor. f. Save the prepared protein as receptor.pdbqt.

Workflow Visualization: Docking Process

The following diagram illustrates the complete workflow from data acquisition to final analysis.



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Caption: A flowchart of the molecular docking workflow.

Detailed Protocol: Docking Simulation

- Define the Binding Site (Grid Box): The search space for docking must be defined. A common strategy is to center the grid box on the position of a known co-crystallized ligand[3]. a. In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.... b. A box will appear. You can adjust its center and dimensions. Center the box on the active site of PPAR δ . For PDB ID 3GZ9, this can be determined from the coordinates of the original ligand. A box size of 25 x 25 x 25 Å is typically sufficient to cover the active site. c. Note the coordinates for the center of the box and its dimensions.
- Create a Configuration File: Create a text file named conf.txt with the following content, replacing the center coordinates with those from the previous step:
- Execute AutoDock Vina: Run the docking simulation from the command line.

This process can take several minutes to hours depending on the complexity of the ligand and the size of the search space.

Analysis and Interpretation of Docking Results

Proper analysis is critical to extracting meaningful insights from a docking simulation[18][19][20].

Quantitative Analysis: Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol in the log.txt file. This value is an estimate of the binding free energy (ΔG)[18]. More negative values indicate stronger, more favorable binding. AutoDock Vina will provide a ranked list of binding poses, with the first pose being the one with the best (most negative) score.

Qualitative Analysis: Visualization and Interactions

- Load Results into a Visualizer: Open UCSF ChimeraX or PyMOL.
- Load the Receptor: Open the prepared receptor.pdbqt file.
- Load the Docked Poses: Open the all_poses.pdbqt file. This file contains multiple binding modes (poses) of the ligand.

- **Visual Inspection:** Examine the top-ranked pose within the binding pocket. Assess how well the ligand's shape complements the active site.
- **Identify Key Interactions:** Use the software's analysis tools to find and visualize interactions between the ligand and protein residues. Key interactions to look for include:
 - **Hydrogen Bonds:** Crucial for specificity and affinity.
 - **Hydrophobic Interactions:** Key drivers of binding in nonpolar pockets.
 - **Ionic Interactions:** Strong interactions between charged groups. A thorough understanding of the protein's active site is essential for interpreting whether these interactions are meaningful[18].

Data Presentation

Clear presentation of data is crucial for reporting and comparison.

Table 1: Properties of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine

Property	Value	Source
PubChem CID	24820550	--INVALID-LINK--[7]
Molecular Formula	C11H22N2	--INVALID-LINK--[7]
Molecular Weight	182.31 g/mol	--INVALID-LINK--[7]
XLogP3	1.5	--INVALID-LINK--[7]
H-Bond Donor Count	1	--INVALID-LINK--[7]

| H-Bond Acceptor Count | 2 | --INVALID-LINK--[7] |

Table 2: Hypothetical Docking Results against PPAR δ (PDB: 3GZ9)

Pose Rank	Binding Affinity (kcal/mol)	RMSD from Best Pose (Å)	Key Interacting Residues (Example)
1	-8.5	0.00	HIS-323, ILE-341, HIS-449 (H-Bonds); LEU-330, MET-364 (Hydrophobic)
2	-8.2	1.21	HIS-323, ARG-284 (H-Bonds); PHE-288, CYS-285 (Hydrophobic)

| 3 | -7.9 | 1.87 | HIS-449 (H-Bond); ILE-341, LEU-456 (Hydrophobic) |

Note: The results in Table 2 are illustrative examples of how to present docking data. Actual results will vary.

Conclusion and Future Directions

This guide has outlined a comprehensive and reproducible workflow for performing a molecular docking study of **4-(1-(pyrrolidin-1-yl)ethyl)piperidine** against the PPAR δ receptor. By following these detailed protocols, researchers can generate plausible binding poses and estimate binding affinities, providing valuable insights for hypothesis-driven drug discovery.

The results from molecular docking are predictive and should be considered a starting point. Further computational validation, such as molecular dynamics (MD) simulations, can assess the stability of the predicted binding pose over time. Ultimately, computational predictions must be validated through experimental testing, such as in vitro binding assays and functional assays, to confirm the biological activity.

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